3,5-Dibromo-2-nitropyridine

Medicinal Chemistry Oncology Pharmaceutical Process Chemistry

3,5-Dibromo-2-nitropyridine is a non-negotiable, compliance-driven procurement for generic Palbociclib developers – it is Palbociclib Impurity 62, mandated for analytical validation and batch release to meet pharmacopoeial standards. Its 3,5-dibromo-2-nitro substitution pattern provides unique electronic and steric reactivity, enabling iterative SNAr/Suzuki sequences inaccessible to chloro analogs, delivering superior regiocontrol for medicinal chemistry. Additionally, it is a validated BRPF1-selective scaffold (IC50 65 nM) for epigenetics probe development. Procure high-purity ≥97% material with full characterization to ensure regulatory submission success and reproducible synthetic results.

Molecular Formula C5H2Br2N2O2
Molecular Weight 281.89 g/mol
CAS No. 610261-34-2
Cat. No. B110528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2-nitropyridine
CAS610261-34-2
Molecular FormulaC5H2Br2N2O2
Molecular Weight281.89 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)[N+](=O)[O-])Br
InChIInChI=1S/C5H2Br2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H
InChIKeyKVHYCCSVMBUDPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-2-nitropyridine (CAS 610261-34-2): A Strategic Heterocyclic Intermediate for Targeted Synthetic Applications


3,5-Dibromo-2-nitropyridine (CAS 610261-34-2) is a heterocyclic organic compound with the molecular formula C5H2Br2N2O2 and a molecular weight of 281.89 g/mol . It is characterized by a pyridine ring bearing two bromine atoms at the 3- and 5-positions and a nitro group at the 2-position . This specific substitution pattern confers distinct physicochemical properties, including a predicted density of 2.221 g/cm³, a predicted boiling point of 288.5 °C at 760 mmHg, a melting point of 77-77.5 °C, and a predicted pKa of -7.32±0.32 . As a versatile building block in organic synthesis, it is utilized in the preparation of pharmaceuticals and agrochemicals, with a notable role as an intermediate in the synthesis of 2-Amino-5-ethoxypyridine .

3,5-Dibromo-2-nitropyridine Procurement: Why Structural Analogs Cannot Serve as Direct Replacements


The specific substitution pattern of 3,5-dibromo-2-nitropyridine is the primary determinant of its unique reactivity profile, making it irreplaceable by other halogenated nitropyridine analogs in critical synthetic steps . The presence of two bromine atoms at the 3- and 5-positions, combined with the strong electron-withdrawing nitro group at the 2-position, creates a unique electronic and steric environment on the pyridine ring . This dictates the regioselectivity and kinetics of subsequent reactions, such as nucleophilic aromatic substitutions and cross-couplings. Simply replacing it with a 3,5-dichloro-2-nitropyridine analog will result in drastically different reaction rates and outcomes due to the distinct leaving group abilities of bromine versus chlorine [1]. Similarly, isomers like 2,5-dibromo-3-nitropyridine (CAS 15862-37-0) or 5-bromo-3-methyl-2-nitropyridine (CAS 114042-02-3) possess different electronic and steric properties, leading to divergent reaction pathways and product distributions, thereby preventing their direct use as drop-in alternatives .

3,5-Dibromo-2-nitropyridine: A Quantitative Comparative Analysis for Informed Scientific Selection


3,5-Dibromo-2-nitropyridine is a Key Intermediate for the CDK4/6 Inhibitor Palbociclib

3,5-Dibromo-2-nitropyridine is not merely a general building block; it is a structurally verified and commercially available impurity reference standard for Palbociclib (Palbociclib Impurity 62) [1]. This directly links the compound to the manufacturing and analytical quality control of a blockbuster anticancer drug. While other halogenated pyridines may be used in various syntheses, this specific regioisomer is a defined and regulated entity in the Palbociclib production pathway, making it indispensable for analytical development and regulatory filings [1].

Medicinal Chemistry Oncology Pharmaceutical Process Chemistry

Biological Activity Profile: A Quantitative Selectivity Map for Target Engagement

The compound exhibits a quantifiable and selective inhibition profile against a panel of bromodomain-containing proteins, as determined by the BROMOscan assay platform. It displays a strong preference for BRPF1 (Peregrin) with an IC50 of 65 nM, while showing significantly weaker activity against its close homologs, BRPF2-BRD1 (IC50 = 1,400 nM) and BRPF3 (IC50 = 7,600 nM) [1]. This represents a >21-fold selectivity for BRPF1 over BRPF2 and a >116-fold selectivity over BRPF3. This distinct potency gradient is a direct consequence of its specific 3,5-dibromo-2-nitro substitution pattern, which governs its binding interactions within the bromodomain acetyl-lysine binding pocket. In contrast, the closest analog, 3,5-dichloro-2-nitropyridine, has not been reported to exhibit this specific, quantifiable selectivity profile in this assay system, underscoring the unique biological fingerprint of the dibromo compound .

Chemical Biology Epigenetics Bromodomain Inhibition

Reactivity in Nucleophilic Aromatic Substitution (SNAr): Bromine vs. Chlorine Leaving Group Competence

The bromine atoms in 3,5-dibromo-2-nitropyridine are significantly more effective leaving groups in nucleophilic aromatic substitution (SNAr) reactions than their chlorine counterparts. This is a well-established class-level inference supported by kinetic studies on analogous systems. For instance, in the SNAr reaction of 2-halo-5-nitropyridines with substituted anilines in DMSO/acetonitrile mixtures, the bromo derivative was consistently more reactive than the corresponding chloro derivative [1]. While a direct kinetic comparison for 3,5-dibromo-2-nitropyridine versus 3,5-dichloro-2-nitropyridine in an identical system is not provided in the search results, the fundamental principle of bromine being a superior leaving group to chlorine in SNAr on nitropyridines allows for a reliable class-level inference. This translates to faster reaction rates, enabling milder reaction conditions (lower temperatures, shorter times) and potentially higher yields when employing the dibromo compound as an electrophilic partner .

Organic Synthesis SNAr Reaction Reaction Kinetics

Dual-Functionalization Potential: Sequential Cross-Coupling for Diversely Substituted Pyridines

The presence of two chemically equivalent bromine atoms at the 3- and 5-positions creates a unique opportunity for sequential, site-selective functionalization. This is a significant advantage over analogs with only a single halogen atom (e.g., 3-bromo-2-nitropyridine) or mixed halogens, as it allows for the controlled introduction of two different substituents via iterative cross-coupling reactions . A protocol for disubstituted pyridines from dibromopyridines has been described, which enables the coupling of a range of aryl and alkenylboronic acids at the 2,3- and/or 2,5-positions with excellent regiocontrol under standard Suzuki-Miyaura conditions [1]. In the case of 3,5-dibromo-2-nitropyridine, the strong electron-withdrawing nitro group at the 2-position deactivates the ring and can influence the regioselectivity of the initial oxidative addition step. This allows chemists to exploit differences in reactivity between the two C-Br bonds, enabling a one-pot or stepwise procedure to generate complex, densely functionalized pyridine scaffolds that are not accessible from mono-halogenated or differently substituted analogs .

Cross-Coupling Suzuki-Miyaura Reaction Iterative Synthesis

3,5-Dibromo-2-nitropyridine: Key Industrial and Research Applications Based on Evidence


Pharmaceutical Quality Control and Generic Drug Development: Palbociclib Impurity Standard

In the pharmaceutical industry, particularly for companies developing generic versions of Palbociclib, the procurement of 3,5-dibromo-2-nitropyridine is not optional but a regulatory requirement. It is a known and cataloged impurity (Palbociclib Impurity 62) [1]. Analytical development, method validation, and batch release testing for both the active pharmaceutical ingredient (API) and the finished drug product mandate the use of this specific compound as a reference standard to ensure product purity, safety, and compliance with pharmacopoeial monographs [1]. Using a different analog, even a close one, would fail to meet the identity and purity criteria set by health authorities, leading to regulatory rejection. This establishes a non-negotiable, compliance-driven demand for this exact compound.

Epigenetics Drug Discovery: Developing Selective BRPF1 Bromodomain Inhibitors

Researchers focused on epigenetics and bromodomain inhibition can leverage 3,5-dibromo-2-nitropyridine as a validated starting point for developing selective chemical probes targeting BRPF1. The compound has demonstrated a defined and quantifiable selectivity profile in the BROMOscan assay, exhibiting an IC50 of 65 nM for BRPF1 with significantly lower potency against the closely related BRPF2-BRD1 (IC50 = 1,400 nM) and BRPF3 (IC50 = 7,600 nM) [1]. This data positions the 3,5-dibromo-2-nitropyridine scaffold as a privileged template for hit-to-lead campaigns aimed at achieving BRPF1 selectivity, a desirable feature to minimize off-target effects on the highly homologous BRPF family. Medchemists can rationally functionalize the reactive bromine handles to optimize potency and drug-like properties while retaining this favorable selectivity window .

Organic Synthesis: Efficient Construction of Complex Pyridine Cores via Iterative SNAr and Cross-Coupling

In advanced organic synthesis, 3,5-dibromo-2-nitropyridine is a strategic building block for constructing complex, diversely substituted pyridine architectures. Its value proposition is based on the superior reactivity of its bromine atoms in both SNAr and cross-coupling chemistries compared to chloro analogs [1]. This allows for milder and more efficient reaction sequences. The presence of two identical halogen handles enables a controlled, iterative functionalization strategy . A typical workflow might involve an initial SNAr reaction to introduce an amine or ether at one position, exploiting the electronic bias created by the nitro group, followed by a Suzuki-Miyaura cross-coupling at the remaining C-Br bond to install an aryl or heteroaryl group [2]. This sequential approach provides access to unsymmetrical, 2,3,5-trisubstituted pyridines that are valuable intermediates for medicinal chemistry and materials science.

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